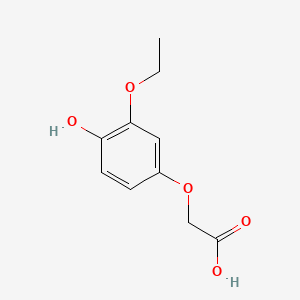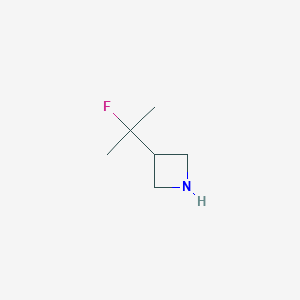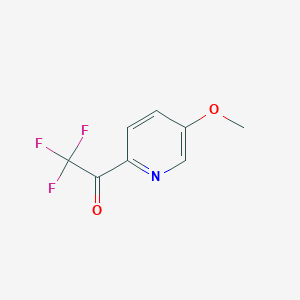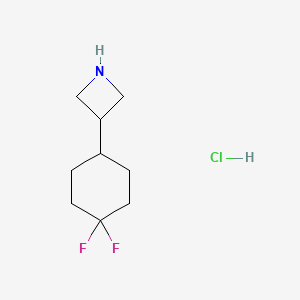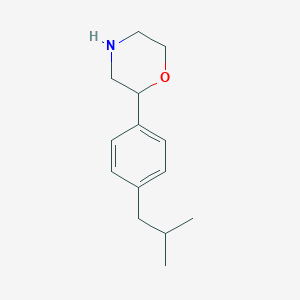
3-(3-Bromo-5-fluorobenzyl)azetidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Bromo-5-fluorobenzyl)azetidine is a chemical compound with the molecular formula C10H11BrFN. It belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-5-fluorobenzyl)azetidine typically involves the alkylation of azetidine with a suitable benzyl halide. One common method includes the reaction of azetidine with 3-bromo-5-fluorobenzyl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product .
化学反応の分析
Types of Reactions
3-(3-Bromo-5-fluorobenzyl)azetidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Ring-Opening Reactions: Due to the ring strain in azetidines, they can undergo ring-opening reactions, especially under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. The reactions are typically carried out in polar aprotic solvents such as DMF or DMSO.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Ring-Opening Reactions: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate ring-opening.
Major Products Formed
Substitution Reactions: Products include azide or thiocyanate derivatives.
Oxidation and Reduction: Products vary based on the specific oxidizing or reducing agents used.
Ring-Opening Reactions: Products include linear amines or other open-chain derivatives.
科学的研究の応用
3-(3-Bromo-5-fluorobenzyl)azetidine has several scientific research applications:
作用機序
The mechanism of action of 3-(3-Bromo-5-fluorobenzyl)azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds
Aziridines: Similar to azetidines but with a three-membered ring. They are more reactive due to higher ring strain.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with less ring strain and different reactivity profiles.
Piperidines: Six-membered nitrogen-containing heterocycles with even less ring strain and distinct chemical properties.
Uniqueness
The presence of both bromine and fluorine atoms provides opportunities for further functionalization and derivatization, making it a valuable compound in synthetic chemistry .
特性
分子式 |
C10H11BrFN |
|---|---|
分子量 |
244.10 g/mol |
IUPAC名 |
3-[(3-bromo-5-fluorophenyl)methyl]azetidine |
InChI |
InChI=1S/C10H11BrFN/c11-9-2-7(3-10(12)4-9)1-8-5-13-6-8/h2-4,8,13H,1,5-6H2 |
InChIキー |
CRQGYMKOQKZXBC-UHFFFAOYSA-N |
正規SMILES |
C1C(CN1)CC2=CC(=CC(=C2)Br)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


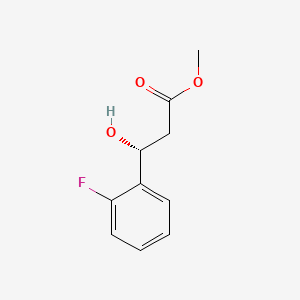
![(E)-3-(4,5,6,7-Tetrahydrobenzo[b]thiophen-3-yl)acrylic acid](/img/structure/B15319851.png)
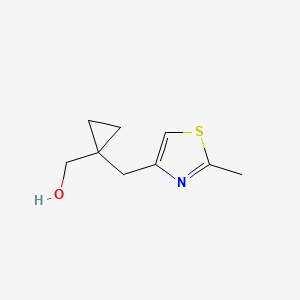

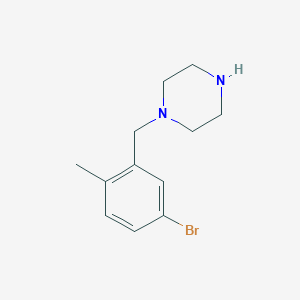

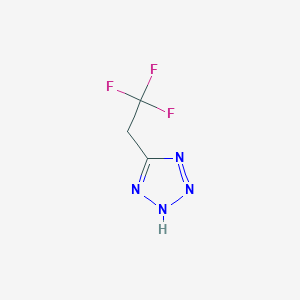
![2-[(1-methyl-1H-pyrazol-4-yl)methanesulfonyl]aceticacidhydrochloride](/img/structure/B15319897.png)
